![molecular formula C12H19NO B12596570 {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol CAS No. 651328-37-9](/img/structure/B12596570.png)
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols This compound features a phenyl ring substituted with a butan-2-yl(methyl)amino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol typically involves the reaction of 4-aminobenzyl alcohol with butan-2-one and formaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich reaction, where the amine group of 4-aminobenzyl alcohol reacts with formaldehyde and butan-2-one to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch reactors, where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[(Butan-2-yl)(methyl)amino]benzoic acid.
Reduction: Formation of 4-[(Butan-2-yl)(methyl)amino]phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {4-[(Butan-2-yl)(methyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Butan-2-yl)(methyl)amino]benzoic acid
- 4-[(Butan-2-yl)(methyl)amino]phenylmethane
- 4-[(Butan-2-yl)(methyl)amino]phenol
Uniqueness
{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxymethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651328-37-9 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
[4-[butan-2-yl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13(3)12-7-5-11(9-14)6-8-12/h5-8,10,14H,4,9H2,1-3H3 |
InChI-Schlüssel |
BWLCHNJZUFKXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C)C1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


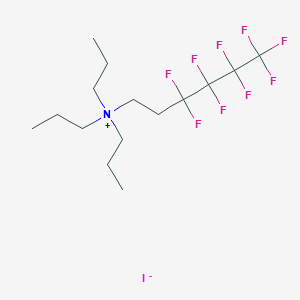
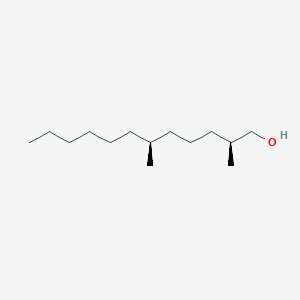
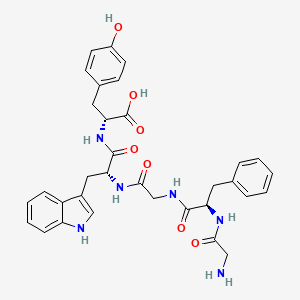

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)
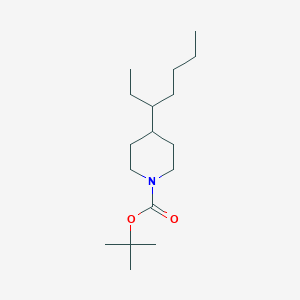
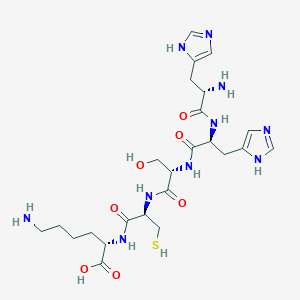

![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)
